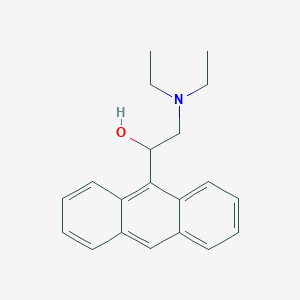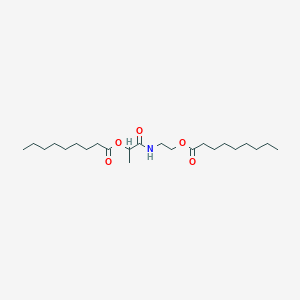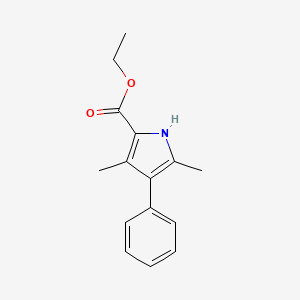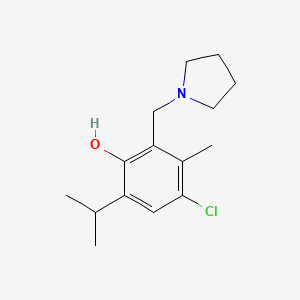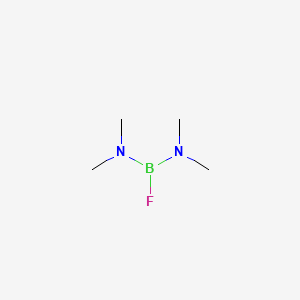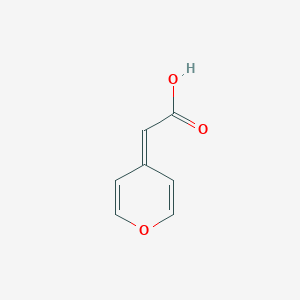
(4H-Pyran-4-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4H-Pyran-4-ylidene)acetic acid is an organic compound characterized by a pyran ring structure with an acetic acid moiety. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The pyran ring is a six-membered heterocyclic structure containing one oxygen atom, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Pyran-4-ylidene)acetic acid typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation reaction, where a ketone precursor reacts with malononitrile or other suitable reagents in the presence of a base such as piperidine . This reaction forms the pyran ring structure and introduces the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(4H-Pyran-4-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(4H-Pyran-4-ylidene)acetic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of (4H-Pyran-4-ylidene)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, including binding to specific receptors or enzymes. This interaction can modulate cellular processes and lead to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-Cyano-2-pyran-4-ylidene-acetic acid: A derivative with similar structural features but different functional groups.
Uniqueness
(4H-Pyran-4-ylidene)acetic acid is unique due to its specific combination of a pyran ring and an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
5270-52-0 |
|---|---|
Molekularformel |
C7H6O3 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
2-pyran-4-ylideneacetic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)5-6-1-3-10-4-2-6/h1-5H,(H,8,9) |
InChI-Schlüssel |
HYKKWVZMCDKLET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=CC1=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


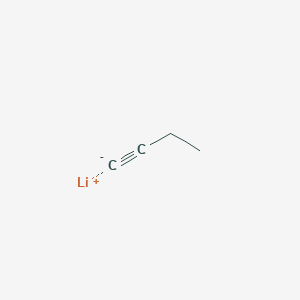
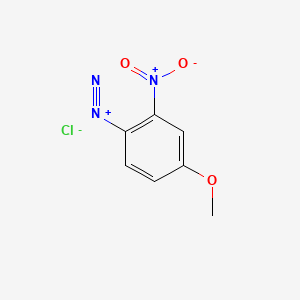
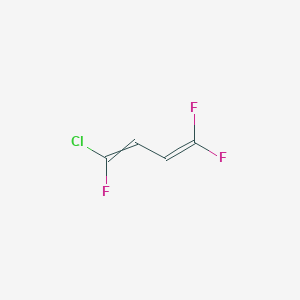
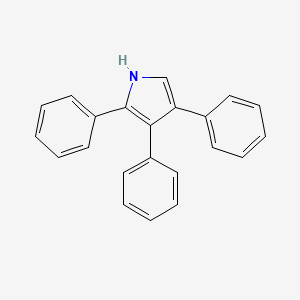
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
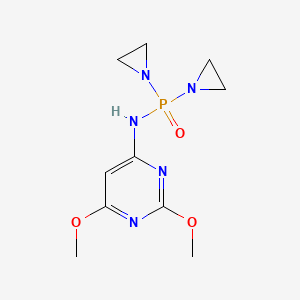
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
